(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime is a chemical compound characterized by its unique structure, which includes a cyclopentylsulfonyl group attached to a phenyl ring and an oxime functional group. This compound is classified under organic compounds, specifically as an oxime derivative of ethanone. The molecular formula for this compound is , and it has a molecular weight of approximately 253.35 g/mol.
The source of this compound can be traced back to various chemical databases, including PubChem and BenchChem, where it is listed with its respective identifiers and properties. Its CAS Registry Number is 1525749, which facilitates its identification in chemical literature.
The synthesis of (1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime typically involves several key steps:
This method allows for the selective formation of the oxime while minimizing side reactions.
The molecular structure of (1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime can be represented as follows:
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2
.(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime can participate in various chemical reactions:
The mechanism of action for (1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime primarily revolves around its reactivity due to the presence of the oxime functional group:
(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime finds applications primarily in scientific research:
This compound's unique properties make it a valuable asset in both academic research and industrial applications, particularly in drug development and organic chemistry methodologies.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: